molecular formula C7H3BrClNS B13892831 2-Bromo-6-chlorothieno[3,2-B]pyridine

2-Bromo-6-chlorothieno[3,2-B]pyridine

Katalognummer: B13892831
Molekulargewicht: 248.53 g/mol
InChI-Schlüssel: QFUDYUDRMVDGAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-6-chlorothieno[3,2-B]pyridine is a heterocyclic compound that contains both bromine and chlorine atoms attached to a thieno[3,2-B]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chlorothieno[3,2-B]pyridine typically involves the bromination and chlorination of thieno[3,2-B]pyridine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve the desired substitution on the thieno[3,2-B]pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-6-chlorothieno[3,2-B]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thieno[3,2-B]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-6-chlorothieno[3,2-B]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-chlorothieno[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-6-chlorothieno[2,3-B]pyridine
  • 6-Bromo-2-pyridinecarboxaldehyde
  • Thieno[3,2-B]pyridine derivatives

Uniqueness

2-Bromo-6-chlorothieno[3,2-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H3BrClNS

Molekulargewicht

248.53 g/mol

IUPAC-Name

2-bromo-6-chlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-7-2-5-6(11-7)1-4(9)3-10-5/h1-3H

InChI-Schlüssel

QFUDYUDRMVDGAX-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1SC(=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.